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6-Fluoro-3-iodoquinoline

Cat. No.: B7989531
M. Wt: 273.05 g/mol
InChI Key: FZLTYZPDUYKBQS-UHFFFAOYSA-N
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Description

Significance of Halogenated Quinoline (B57606) Scaffolds in Heterocyclic Chemistry

Halogenated quinoline scaffolds are of paramount importance in heterocyclic chemistry, primarily due to their prevalence in biologically active compounds and their utility as versatile synthetic intermediates. The introduction of halogen atoms onto the quinoline ring system can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. orientjchem.orgresearchgate.net This has led to the widespread use of halogenated quinolines in medicinal chemistry for the development of therapeutic agents with antibacterial, anticancer, and antimalarial properties. orientjchem.orgbiointerfaceresearch.com

Furthermore, the carbon-halogen bond serves as a key functional group for a variety of chemical transformations. Halogenated quinolines are precursors for the synthesis of more complex molecules through reactions such as cross-coupling, nucleophilic substitution, and metallation, enabling the construction of diverse molecular libraries for drug discovery and materials science.

Strategic Importance of the Fluoro and Iodo Substituents at C-6 and C-3 in Quinoline Derivatives

The strategic placement of a fluorine atom at the C-6 position and an iodine atom at the C-3 position of the quinoline ring is a critical aspect of the synthetic utility of 6-Fluoro-3-iodoquinoline.

The C-6 fluoro substituent is known to significantly enhance the biological activity of quinoline derivatives. orientjchem.orgmdpi.com The introduction of a fluorine atom at this position can improve a molecule's metabolic stability by blocking potential sites of enzymatic oxidation. researchgate.net Moreover, the high electronegativity of fluorine can alter the electronic properties of the quinoline ring, influencing its interactions with biological macromolecules and often leading to increased potency. orientjchem.org In the context of antibacterial agents, a fluorine atom at the C-6 position has been shown to be crucial for strong activity. mdpi.com

The C-3 iodo substituent serves as a highly versatile synthetic handle. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.org This allows for the facile introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at the C-3 position. acs.org This reactivity enables the diversification of the quinoline scaffold, providing access to a broad array of novel compounds with potentially valuable properties. A metal-free, regioselective C-3 iodination of 6-fluoroquinoline (B108479) has been developed, providing an efficient route to this compound. rsc.org

A known metal-free synthesis method for this compound involves the reaction of 6-fluoroquinoline with molecular iodine in the presence of tert-butylhydroperoxide (TBHP) as an oxidant. This direct C-H iodination method is regioselective for the C-3 position and provides the product in good yield. rsc.org

Table 1: Synthesis of this compound

Reactants Reagents Solvent Temperature Yield Reference

Current Research Trajectories and Future Prospects for this compound

Current research involving this compound and related di-halogenated quinolines is largely focused on leveraging its unique substitution pattern for the synthesis of novel functional molecules. The presence of two distinct halogen atoms allows for selective and sequential functionalization. For instance, the more reactive C-I bond can be selectively targeted in cross-coupling reactions, leaving the C-F bond intact for subsequent transformations or for its influence on biological activity.

Future prospects for this compound are promising and span several areas:

Medicinal Chemistry: As a versatile building block, it is anticipated to be instrumental in the synthesis of new drug candidates. The combination of the bio-enhancing properties of the C-6 fluorine and the synthetic flexibility of the C-3 iodine makes it an attractive starting material for the development of novel antibacterial, antiviral, and anticancer agents. mdpi.comnih.gov

Materials Science: The ability to introduce various functional groups at the C-3 position could lead to the development of new organic materials with tailored electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Agrochemicals: The quinoline scaffold is also present in some agrochemicals, and the unique properties imparted by the fluoro and iodo substituents could be exploited in the design of new and more effective pesticides and herbicides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FIN B7989531 6-Fluoro-3-iodoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FIN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLTYZPDUYKBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Fluoro 3 Iodoquinoline and Its Derivatives

Direct Synthesis of 6-Fluoro-3-iodoquinoline

The direct introduction of an iodine atom onto a pre-existing 6-fluoroquinoline (B108479) core represents a straightforward approach to synthesizing the target compound. This typically involves the selective activation of the C-H bond at the 3-position.

Regioselective Iodination of 6-Fluoroquinoline Precursors

The regioselective iodination of quinoline (B57606) systems is a significant challenge due to the multiple reactive C-H bonds. However, radical-based direct C-H iodination protocols have been developed that show a strong preference for the C3 position in quinolines. rsc.org This type of reaction allows for the conversion of 6-fluoroquinoline directly to this compound.

The reaction typically employs molecular iodine (I₂) as the iodine source and an oxidant, such as potassium persulfate (K₂S₂O₈), to facilitate the radical process. The methodology is notable for its selectivity, providing the C3-iodinated product with high fidelity for a range of both electron-rich and electron-poor quinoline substrates. scispace.com For instance, substrates like 6-methylquinoline (B44275) and 8-nitroquinoline (B147351) both yield the corresponding 3-iodo derivatives in good yields. scispace.com This suggests that the electronic properties of the substituent at the 6-position (in this case, fluorine) are well-tolerated, allowing for an effective synthesis of this compound.

SubstrateProductYield (%)
6-Methylquinoline3-Iodo-6-methylquinoline62%
8-Methylquinoline3-Iodo-8-methylquinoline45%
8-Nitroquinoline3-Iodo-8-nitroquinoline80%
6-Bromoquinoline6-Bromo-3-iodoquinoline65%
6-Aminoquinoline6-Amino-3-iodoquinoline55%
Isoquinoline4-Iodoisoquinoline72%

This table presents C3-iodination yields for various substituted quinolines using a radical-based protocol, demonstrating the method's applicability to precursors like 6-fluoroquinoline. scispace.com

Metal-Free Approaches for C-H Functionalization Leading to Halogenation

Achieving C-H functionalization without the use of transition metals is a key goal in green chemistry. The radical-based iodination described above is an example of such a metal-free approach. rsc.orgscispace.com These methods avoid the cost and potential toxicity associated with metal catalysts.

Other metal-free protocols have been developed for the regioselective halogenation of quinolines, although the selectivity can be directed to other positions depending on the reagents and directing groups used. nih.govrsc.org For example, an operationally simple, metal-free protocol using trihaloisocyanuric acids as the halogen source has been established for the C5-halogenation of 8-substituted quinolines. nih.govrsc.orgresearchgate.net While this particular method targets the C5 position, it underscores the principle that metal-free C-H activation is a viable and powerful strategy for synthesizing halogenated quinolines. nih.govnih.gov The development of C3-selective, metal-free methods is particularly relevant for the direct synthesis of this compound. rsc.org

Precursor-Based Synthetic Routes to 3-Iodoquinoline (B1589721) Scaffolds

An alternative to direct iodination is the construction of the 3-iodoquinoline ring system from acyclic or simpler cyclic precursors. These methods build the desired substitution pattern into the molecule during the ring-forming steps.

Friedländer Synthesis and Modified Variants for 3-Iodoquinoline Systems

The Friedländer synthesis is a classic and versatile method for constructing quinoline rings. wikipedia.orgresearchgate.net The reaction condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a carbonyl compound containing a reactive α-methylene group. organic-chemistry.org This reaction can be catalyzed by acids (such as p-toluenesulfonic acid), bases, or Lewis acids like iodine. wikipedia.org

To apply this method for the synthesis of this compound, one could start with 2-amino-5-fluorobenzaldehyde (B139799) and react it with an α-iodo-ketone or aldehyde. The condensation and subsequent cyclodehydration would directly install the fluorine at the 6-position and the iodine at the 3-position. The reaction is valued for its operational simplicity and the use of readily available starting materials. jk-sci.com

Reaction Mechanism: There are two plausible mechanisms. The first involves an initial aldol (B89426) reaction between the two carbonyl partners, followed by cyclization and dehydration. The second path begins with the formation of a Schiff base between the amine and the carbonyl group, followed by an intramolecular aldol-type cyclization and elimination. wikipedia.org

Electrophilic Iodocyclization Strategies

Electrophilic iodocyclization provides a powerful route to 3-iodoquinolines from N-(2-alkynyl)anilines. nih.govresearchgate.net In this strategy, an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), activates the alkyne triple bond towards nucleophilic attack by the aniline (B41778) nitrogen. nih.govorganic-chemistry.org This triggers a 6-endo-dig cyclization, forming the quinoline ring and incorporating an iodine atom at the 3-position in a single, highly regioselective step. organic-chemistry.org

To synthesize this compound using this approach, the required precursor would be N-(2-alkynyl)-4-fluoroaniline. The reaction is typically performed under mild conditions and tolerates a variety of functional groups on the alkyne side chain. nih.govresearchgate.net

Aniline Precursor Substituent (R)Alkyne Substituent (R')Yield of 3-Iodoquinoline (%)
HPhenyl (Ph)75%
Hn-Butyl (n-Bu)43%
HCyclohexyl75%
4-Methoxy (4-MeO)Phenyl (Ph)88%
4-Chloro (4-Cl)Phenyl (Ph)75%

This table shows the yields of various 3-iodoquinolines synthesized via electrophilic iodocyclization of N-(2-alkynyl)anilines, illustrating the versatility of the method. nih.gov

Synthesis from N-Tosyl-2-propynylamines

A highly efficient, one-pot synthesis of 4-substituted-3-iodoquinolines has been developed starting from N-tosyl-2-propynylamines. organic-chemistry.orgacs.orgnih.gov This multi-step sequence provides a powerful tool for accessing complex quinoline structures. thieme-connect.com To prepare a this compound derivative, a 4-fluoro-substituted diaryliodonium salt would be used in the first step.

The process involves three sequential steps in a single pot: acs.orgthieme-connect.com

N-Arylation: The starting N-tosyl-2-propynylamine is treated with a diaryliodonium triflate in the presence of a copper catalyst (CuCl) and a base (K₃PO₄). This step attaches the aryl group (which will become the benzene (B151609) portion of the quinoline) to the nitrogen atom.

Iodocyclization: An electrophilic iodine source, N-iodosuccinimide (NIS), and a Lewis acid, boron trifluoride etherate (BF₃·OEt₂), are added. This mediates the cyclization of the N-aryl intermediate to form the heterocyclic ring with an iodine at the C3 position.

Detosylation and Aromatization: Finally, treatment with a strong base like sodium hydroxide (B78521) (NaOH) in methanol (B129727) removes the tosyl protecting group and drives the aromatization to furnish the final 3-iodoquinoline product in good yields. acs.orgthieme-connect.com

This method is particularly useful for creating 3-iodoquinolines with diverse substituents at the 4-position. organic-chemistry.org

Halogen Exchange Reactions for Iodine Introduction (e.g., from 3-bromoquinoline)

The introduction of an iodine atom at the C-3 position of the quinoline ring can be effectively achieved through halogen exchange reactions, most notably the Finkelstein reaction. wikipedia.org This SN2 reaction involves the conversion of an alkyl or aryl chloride or bromide to the corresponding iodide by treatment with an alkali iodide salt. manac-inc.co.jpmanac-inc.co.jp For the synthesis of 3-iodoquinolines from 3-bromoquinoline (B21735) precursors, the reaction is driven to completion by taking advantage of the differential solubility of the halide salts in a polar aprotic solvent like acetone. wikipedia.org

In a typical procedure, 3-bromoquinoline is treated with a solution of sodium iodide (NaI) in acetone. Sodium iodide is soluble in acetone, while the resulting sodium bromide (NaBr) is not, causing it to precipitate out of the solution. wikipedia.org This precipitation shifts the equilibrium of the reaction towards the formation of the 3-iodoquinoline product, in accordance with Le Châtelier's principle. While the classic Finkelstein reaction is well-suited for alkyl halides, its application to aryl halides, such as 3-bromoquinoline, can be more challenging and may require catalysts. wikipedia.org For unactivated aryl halides, copper(I) iodide with diamine ligands or nickel bromide with tri-n-butylphosphine have been used as catalysts to facilitate the substitution. wikipedia.org

An Oxone/TBAX-promoted (where X = Br or I) tandem annulative radical halogenation of alkynyl imines has also been described as a regioselective method to access 3-haloquinolines. researchgate.net This process, which likely involves bromine or iodine radicals, provides good to very good yields for both 3-bromoquinolines and 3-iodoquinolines. researchgate.net

Strategies for Introducing the Fluoro-Substituent in Quinoline Derivatives

The incorporation of a fluorine atom into the quinoline scaffold is a key step in the synthesis of many biologically active compounds. Various methods have been developed to achieve this, ranging from classical nucleophilic substitution to modern C-H activation techniques.

Nucleophilic Aromatic Substitution (SNAr) on Fluoroquinoline Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. nih.gov In the context of fluoroquinolines, the fluorine atom itself acts as a powerful electron-withdrawing group via the inductive effect, which can activate the aromatic ring for nucleophilic attack. core.ac.uk However, SNAr is more commonly used to introduce other substituents onto a quinoline ring that already contains a different leaving group (like a chloro or bromo group) and is activated by other functionalities.

The mechanism typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govcore.ac.uk Recent studies, however, suggest that many SNAr reactions, especially on heterocycles, may proceed through a concerted mechanism, avoiding a high-energy intermediate. springernature.comresearchgate.net This concerted pathway does not necessarily require strong electron-withdrawing groups for activation. researchgate.net Organic photoredox catalysis has also enabled the SNAr of unactivated and even electron-rich fluoroarenes under mild conditions, expanding the scope of this reaction to include various nucleophiles like azoles, amines, and carboxylic acids. nih.gov

Regioselective Fluorination via C-H Activation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing functionalized quinolines. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials. Transition-metal catalysis is a key enabler for these transformations, allowing for site-selective introduction of various functional groups onto the quinoline scaffold. mdpi.comnih.govrsc.org

While C-H activation is widely used for arylation, alkylation, and other C-C bond formations on the quinoline ring, direct regioselective C-H fluorination is a more specialized and challenging area. mdpi.comnih.gov These reactions typically require a directing group to achieve high regioselectivity and a suitable fluorinating agent. The development of methods for the precise, metal-catalyzed C-H fluorination of quinolines is an active area of research aimed at providing efficient access to specific isomers of fluoroquinoline derivatives. nih.gov

Catalyst- and Additive-Free Fluoroalkoxylation Methods

Methods to introduce fluoroalkoxy groups into quinoline derivatives without the use of transition metals or additives offer a more environmentally benign and cost-effective synthetic route. hznu.edu.cn One such approach involves the oxidative C-H fluoroalkoxylation of quinoxalinones (a class of compounds related to quinolines) with fluoroalkyl alcohols, using a hypervalent iodine(III) reagent as an oxidant under solvent-free conditions. hznu.edu.cn

Another strategy is a nucleophilic substitution approach for the synthesis of C4-fluoroalkoxyquinolines from 4-haloquinolines. This method utilizes hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) as both nucleophiles and solvents, obviating the need for a catalyst. researchgate.net The reaction proceeds efficiently for 4-chloro and 4-bromoquinolines, demonstrating that substitution occurs selectively at the C2 and C4 positions of the quinoline ring. researchgate.net

Convergent and Divergent Synthetic Approaches to this compound Analogs

The construction of complex molecules like analogs of this compound can be streamlined using convergent and divergent strategies, particularly through one-pot and multicomponent reactions.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.org

Several MCRs are employed for the synthesis of the quinoline core. The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic method. organic-chemistry.org Green chemistry approaches to the Friedländer reaction have been developed that proceed in water without a catalyst. organic-chemistry.org Other MCRs, such as the Combes, Doebner-von Miller, and Pfitzinger reactions, also provide access to the quinoline scaffold and can be adapted for one-pot procedures.

For the synthesis of analogs of this compound, an MCR could conceivably combine a fluorinated aniline derivative, an aldehyde, and an alkyne in the presence of a halide salt to construct the substituted quinoline ring in a single, convergent step. researchgate.net For instance, a four-component tandem reaction mediated by phenyliodine(II) diacetate has been developed to produce functionalized 3-haloquinolines from an aromatic amine, an aldehyde, an alkyne, and a halide salt. researchgate.net Such strategies allow for the rapid and divergent synthesis of a wide range of analogs by simply varying the starting components.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation in the synthesis of quinoline derivatives has demonstrated significant advantages.

The synthesis of halogenated quinolines can be efficiently achieved through various cyclization and condensation reactions under microwave irradiation. For instance, the Vilsmeier-Haack reaction, a key step in the formation of some quinoline precursors, can be significantly accelerated. In a relevant study, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde was achieved by treating 3-chloro-4-fluoroaniline (B193440) with acetic anhydride (B1165640) to form the corresponding acetanilide, which was then subjected to a microwave-assisted Vilsmeier-Haack reaction with dimethylformamide (DMF) and phosphorus oxychloride jmpas.com. This method highlights the potential for rapid synthesis of functionalized fluoroquinoline intermediates under microwave conditions.

Further derivatization of such intermediates can also be expedited using microwave energy. The reaction of a synthesized 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde with various anilines to produce 3-substituted aryl aminochloro fluoroquinoline derivatives was successfully carried out, demonstrating the utility of microwave assistance in generating a library of compounds efficiently jmpas.com.

The advantages of microwave-assisted synthesis in quinoline chemistry are summarized in the table below, drawing parallels from the synthesis of related heterocyclic systems.

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference Analogy
Vilsmeier-Haack ReactionSeveral hours~1 hourOften significant jmpas.com
Condensation with AnilinesHours to daysMinutes to 1 hourVariable, often improved jmpas.com
Cyclocondensation Reactions12-24 hours10-30 minutesFrequently observed nih.gov
Multi-component ReactionsOften lengthy5-15 minutesGood to excellent yields nih.gov

These examples, while not exclusively for this compound, showcase the transformative impact of microwave technology on the synthesis of functionalized and halogenated quinolines, suggesting that similar enhancements would be applicable to the target compound.

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of quinolines, including halogenated derivatives, is an area where these principles can be effectively applied to create more sustainable processes.

Key green chemistry approaches applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Traditional quinoline syntheses often employ hazardous organic solvents. The shift towards environmentally benign solvents like water, ethanol, or ionic liquids is a significant green improvement tandfonline.com. For example, one-pot three-component synthesis of pyrimido[4,5-b]quinolones has been successfully carried out in water tandfonline.com.

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. In quinoline synthesis, various nanocatalysts and solid-supported catalysts have been developed to replace hazardous and stoichiometric reagents nih.gov. For instance, iodine-mediated oxidative annulation for the synthesis of functionalized quinolines represents a metal-free approach nih.gov.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies purification. Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force, has been successfully applied to the iodine-mediated synthesis of multi-substituted quinolines nih.gov.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. Multi-component reactions (MCRs) are particularly noteworthy in this regard, as they allow for the construction of complex molecules like quinolines in a single step from three or more reactants, often with high atom economy tandfonline.com.

The application of these principles in the synthesis of halogenated quinolines is summarized in the following table.

Green Chemistry PrincipleApplication in Quinoline SynthesisExample/BenefitRelevant Analogy
Alternative SolventsUse of water, ethanol, or ionic liquids.Reduces use of volatile organic compounds (VOCs). tandfonline.com
CatalysisEmploying recyclable nanocatalysts or metal-free catalysts like iodine.Avoids toxic heavy metals and allows for catalyst reuse. nih.gov
Solvent-Free ConditionsMechanochemical synthesis or reactions on solid supports.Eliminates solvent waste and can lead to shorter reaction times. nih.gov
Multi-component ReactionsOne-pot synthesis of complex quinoline derivatives.Improves atom economy and reduces the number of synthetic steps. tandfonline.com

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Scalable Synthetic Procedures for Halogenated Quinolines

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction safety, cost-effectiveness, and process robustness. For halogenated quinolines, developing scalable synthetic procedures is crucial for their application in pharmaceuticals and other industries.

One of the most promising approaches for scalable synthesis is continuous flow chemistry . In a continuous flow system, reagents are pumped through a reactor where the reaction occurs, offering several advantages over traditional batch processing, including:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with highly exothermic or hazardous reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.

Reproducibility and Automation: Flow systems enable consistent product quality and can be automated for continuous production.

While a specific continuous flow synthesis for this compound is not detailed in the available literature, the successful application of this technology to the synthesis of other quinoline derivatives and active pharmaceutical ingredients (APIs) demonstrates its potential mdpi.comnih.govazolifesciences.comscielo.br. For instance, continuous flow has been utilized for the synthesis of various APIs, showcasing its capability for large-scale manufacturing azolifesciences.com.

The direct C-H iodination of quinolines has been shown to be a scalable protocol, providing a foundation for the large-scale production of iodoquinoline intermediates researchgate.netrsc.org. A radical-based C-H iodination method has been developed that is scalable and applicable to a range of quinolines researchgate.netrsc.org.

The following table outlines key considerations and advantages of scalable synthetic procedures for halogenated quinolines.

Scalable MethodKey AdvantagesChallengesApplicability to Halogenated Quinolines
Continuous Flow SynthesisImproved safety, precise control, automation, telescoping of reactions.Initial setup cost, potential for clogging with solids.Highly suitable for exothermic or hazardous halogenation and cyclization steps.
Large-Scale Batch ProductionEstablished infrastructure in many manufacturing plants.Heat transfer limitations, safety concerns with large volumes of hazardous reagents.Feasible, but requires careful process optimization and safety protocols.
Scalable C-H FunctionalizationDirect introduction of halogens without pre-functionalization, improving atom economy.Regioselectivity control can be challenging on a large scale.Demonstrated for the iodination of quinolines, offering a more direct route.

The development of robust and scalable synthetic routes is essential for the commercial viability of this compound and its derivatives, with continuous flow chemistry representing a particularly promising avenue for future manufacturing.

Reactivity and Functionalization of 6 Fluoro 3 Iodoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. For 6-fluoro-3-iodoquinoline, these reactions almost exclusively occur at the C-3 position, leveraging the lability of the C-I bond.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. scispace.comnih.gov This reaction is widely used to synthesize biaryls and other conjugated systems. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

For this compound, the C-I bond is the reactive site for oxidative addition. The reaction with various aryl or vinyl boronic acids or their esters, in the presence of a palladium catalyst and a base, would yield the corresponding 3-aryl or 3-vinyl-6-fluoroquinolines. While specific literature examples detailing the Suzuki-Miyaura coupling of this compound were not prevalent in the searched literature, the reactivity of aryl iodides is well-established. libretexts.org Conditions typically involve a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂, often with a phosphine ligand, and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent system like toluene, DME, or aqueous mixtures. scispace.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table is based on general protocols for similar substrates due to the lack of specific data for this compound in the search results.

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄---K₂CO₃Toluene100
Pd(OAc)₂P(o-tol)₃Cs₂CO₃DME/H₂O85
PdCl₂(dppf)---K₃PO₄Dioxane100

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orglibretexts.org This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes, which are important structures in pharmaceuticals and materials science. wikipedia.org

The reaction with this compound would involve the palladium-catalyzed coupling at the C-3 iodo position with a variety of terminal alkynes. This process allows for the direct introduction of an alkynyl moiety onto the quinoline (B57606) core. The catalytic cycle involves both a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which forms a copper(I) acetylide intermediate that facilitates the transmetalation step. libretexts.org Studies on similar substrates, such as 6-bromo-3-fluoro-2-cyanopyridine, have demonstrated successful Sonogashira couplings with a range of functionalized and unfunctionalized terminal alkynes. soton.ac.uk These reactions typically use a Pd[PPh₃]₄ catalyst with a CuI co-catalyst in a mixture of THF and an amine base like Et₃N at room temperature, yielding the desired alkynylated products in high yields. soton.ac.uk

Table 2: Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine with Terminal Alkynes This table presents data for an analogous fluoro-halo-aza-aromatic substrate to illustrate potential reaction conditions.

Alkyne PartnerCatalyst SystemSolventConditionsYield (%)Reference
4-EthylphenylacetylenePd[PPh₃]₄, CuITHF/Et₃NRoom Temp, 16h91 soton.ac.uk
PhenylacetylenePd[PPh₃]₄, CuITHF/Et₃NRoom Temp, 16h93 soton.ac.uk
1-HexynePd[PPh₃]₄, CuITHF/Et₃NRoom Temp, 16h85 soton.ac.uk
3,3-Dimethyl-1-butynePd[PPh₃]₄, CuITHF/Et₃NRoom Temp, 16h90 soton.ac.uk

Heck Reaction for Alkenyl Group Introduction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a powerful method for creating C-C bonds and typically shows high stereoselectivity for the trans product. organic-chemistry.org The reaction mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.org

In the context of this compound, the Heck reaction would enable the introduction of an alkenyl group at the C-3 position. The reaction would couple the aryl iodide with various alkenes, often those bearing electron-withdrawing groups like acrylates or styrenes. wikipedia.org Typical catalysts include palladium acetate or tetrakis(triphenylphosphine)palladium(0), used with a base such as triethylamine or potassium carbonate. wikipedia.org While the Heck reaction is a fundamental transformation, specific examples utilizing this compound as a substrate were not found in the provided search results. However, its general applicability to aryl iodides suggests it would be a viable method for the alkenylation of this quinoline derivative. organic-chemistry.orgnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for synthesizing aryl amines, which are ubiquitous in medicinal chemistry and materials science. wikipedia.org The transformation requires a palladium catalyst, a suitable phosphine ligand, and a base. rug.nl The choice of ligand is crucial and has evolved to include bulky, electron-rich phosphines that promote efficient oxidative addition and reductive elimination. rug.nl

This methodology can be applied to this compound to synthesize 3-amino-6-fluoroquinoline derivatives. The reaction would couple the C-I bond with a primary or secondary amine in the presence of a palladium catalyst system. The development of specialized ligands like BINAP and DPPF has extended the scope of this reaction to include a wide variety of amines and aryl halides. wikipedia.org Research on the amination of related heterocyclic halides, such as 3-iodopyridine, has shown that these reactions can proceed in high yields. nih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination This table is based on general protocols and analogous substrates due to the lack of specific data for this compound in the search results.

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOt-BuToluene80-110
Pd(OAc)₂XPhosK₃PO₄Dioxane100
Ni(acac)₂---K₃PO₄Dioxane130

Palladium-Catalyzed Carbonylation and Aminocarbonylation Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) as a C1 building block. organic-chemistry.orgresearchgate.net When performed in the presence of a nucleophile like an amine, the reaction is termed aminocarbonylation and results in the formation of an amide. mdpi.com These reactions are highly valuable for synthesizing carboxylic acid derivatives. nih.gov

For iodoquinolines, aminocarbonylation provides a direct route to quinoline carboxamides. Studies on 1-iodoisoquinoline have shown that a variety of primary and secondary amines can be used as nucleophiles. mdpi.com The choice of ligand can influence the reaction's efficiency, with bidentate ligands like XantPhos being necessary for less reactive amines. mdpi.com Similarly, the aminocarbonylation of 3-bromo-2-iodoquinoline has been explored for the synthesis of novel heterocyclic structures. researchgate.net These examples suggest that this compound would readily undergo aminocarbonylation at the C-3 position to produce a range of 6-fluoroquinoline-3-carboxamides.

Table 4: Palladium-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline This table shows data for a related iodo-aza-aromatic substrate to illustrate reaction conditions and scope.

Amine NucleophileCatalystLigandCO PressureTemperature (°C)Yield (%)Reference
PiperidinePd(OAc)₂PPh₃1 bar5085 mdpi.com
MorpholinePd(OAc)₂PPh₃1 bar5089 mdpi.com
Aniline (B41778)Pd(OAc)₂XantPhos1 bar5070 mdpi.com
L-Alanine methyl esterPd(OAc)₂XantPhos1 bar5065 mdpi.com

Copper-Catalyzed Cross-Coupling Processes

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are classic methods for forming C-C, C-N, and C-O bonds. nih.govorganic-chemistry.org While often requiring harsher conditions (high temperatures and stoichiometric amounts of copper) than their palladium-catalyzed counterparts, modern advancements have led to the development of milder, catalytic systems. nih.govsemanticscholar.org The Ullmann reaction is particularly useful for synthesizing biaryls and diaryl ethers. organic-chemistry.org

The application of a copper-catalyzed Ullmann-type reaction to this compound could be used to form C-N bonds with various amines or C-O bonds with phenols. These reactions typically involve a copper(I) salt as a catalyst, often in the presence of a ligand, and a base in a high-boiling polar solvent like DMF or NMP. organic-chemistry.org While specific examples involving this compound are scarce in the searched literature, the general utility of the Ullmann condensation for aryl iodides makes it a relevant, albeit potentially less common, method for its functionalization compared to palladium-catalyzed routes. nih.gov

Regioselective Sequential Cross-Coupling Strategies on Polyhalogenated Quinolines

Polyhalogenated quinolines, such as this compound, are valuable substrates for constructing complex molecular architectures through sequential cross-coupling reactions. The strategy hinges on the differential reactivity of carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl >> C-F in palladium-catalyzed processes like Suzuki-Miyaura, Sonogashira, and Heck couplings.

This reactivity gradient allows for the selective functionalization of the C-I bond at the 3-position while leaving the more robust C-F bond at the 6-position untouched. For instance, a Sonogashira coupling can be performed at the C3 position to introduce an alkyne substituent. The resulting 6-fluoro-3-alkynylquinoline can then be subjected to a second, distinct cross-coupling reaction or a nucleophilic aromatic substitution at the C6 position under different reaction conditions. This stepwise approach enables the controlled and predictable introduction of multiple, diverse functional groups onto the quinoline scaffold.

Table 1: Orthogonal Reactivity in Sequential Cross-Coupling

Position Halogen Bond Type Relative Reactivity (Pd-Catalysis) Potential Reactions
C3 Iodine C(sp²)–I High Suzuki, Sonogashira, Heck, Buchwald-Hartwig
C6 Fluorine C(sp²)–F Very Low Nucleophilic Aromatic Substitution (SNAr)

This sequential methodology is a powerful tool for building libraries of complex quinoline derivatives from a single, readily accessible dihalogenated precursor. nih.gov

C-H Functionalization and Activation Strategies

Direct C-H functionalization has emerged as a step- and atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. nih.gov For the quinoline core, various strategies have been developed to selectively activate and functionalize specific C-H bonds.

Iridium-catalyzed C-H borylation is a powerful method for converting inert C-H bonds into versatile boronate esters, which can then participate in a wide range of subsequent transformations (e.g., Suzuki-Miyaura coupling). The regioselectivity of this reaction on quinoline cores is governed by a combination of steric and electronic factors. umich.edunih.gov

In general, iridium catalysts, often supported by bipyridine-type ligands, preferentially borylate the most sterically accessible C-H bonds. rsc.org For unsubstituted quinoline, borylation tends to occur at positions distant from the nitrogen atom, such as C5, C7, and C8, to avoid catalyst inhibition or deactivation by the Lewis basic nitrogen. Electronic effects also play a crucial role; the reaction favors C-H bonds that are more acidic or electron-deficient. rsc.orgresearchgate.net The site of borylation can often be predicted by analyzing the 1H NMR spectrum of the starting material, with the reaction favoring the most deshielded, sterically accessible proton. rsc.orgresearchgate.net In the case of this compound, the substituents would exert a strong influence, with the C8 position being a likely site for borylation due to its proximity to the directing nitrogen atom and the electronic influence of the C6-fluoro group. nih.govresearchgate.net

Table 2: General Regioselectivity of Iridium-Catalyzed Borylation on Substituted Quinolines

Position of Substituent(s) Major Borylation Site(s) Primary Influencing Factor
C2- C5, C7, C8 Steric hindrance at C3, C4
C4- C5, C8 Steric hindrance at C3, C5
C8- C3, C4, C5 Steric hindrance at C7
2,7-disubstituted C4, C5 Combination of steric and electronic effects rsc.org

Oxidative C-H functionalization involves the activation of a C-H bond by a transition metal catalyst (commonly Pd, Rh, or Fe) in the presence of an oxidant. nih.govnih.govrsc.org The quinoline nitrogen atom, or more effectively, an N-oxide derivative, can act as an endogenous directing group, facilitating the formation of a cyclometalated intermediate. nih.govmdpi.com

This chelation-assisted strategy typically directs functionalization to the C2 or C8 positions. The general mechanism involves the coordination of the metal to the nitrogen, followed by C-H activation to form a metallacycle. nih.gov This intermediate then reacts with a coupling partner (e.g., an alkene, alkyne, or arene), and a final reductive elimination step furnishes the product and a reduced form of the metal catalyst. An oxidant (such as Ag₂CO₃, Cu(OAc)₂, or O₂) is required to regenerate the active catalytic species. nih.govrsc.org Rhodium(III)-catalyzed reactions, in particular, have been extensively used for the C-H functionalization of N-heterocycles. acs.orgresearchgate.netnih.gov

Functionalizing C-H bonds at positions distal to the heteroatom (e.g., C5, C6, C7 in quinoline) is a significant challenge because these positions are remote from the directing influence of the nitrogen atom. nih.govresearchgate.net To overcome this, strategies employing removable or transient directing groups have been developed.

A common approach involves installing a directing group at the C8 position, such as an 8-aminoquinoline amide. researchgate.netresearchgate.net This group is designed with a specific length and geometry to position a coordinated metal catalyst over a specific distal C-H bond. By carefully designing the template, it is possible to selectively direct functionalization (e.g., arylation, halogenation, or olefination) to the C5 position. nih.govresearchgate.net This "remote control" approach significantly expands the scope of C-H activation on azaheterocycles, providing access to substitution patterns that are difficult to achieve through other means. researchgate.netccspublishing.org.cn

Nucleophilic Substitution Reactions

The carbon-fluorine bond at the C6 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the quinoline ring system facilitates this reaction pathway. pressbooks.pub The SNAr mechanism is a two-step addition-elimination process. masterorganicchemistry.com In the first, rate-determining step, a nucleophile attacks the electrophilic carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

Table 3: Comparison of Halogen Leaving Group Ability

Reaction Type Typical Reactivity Order Rate-Determining Step
SNAr F > Cl > Br > I Nucleophilic Attack
SN2 I > Br > Cl > F Bond Cleavage/Displacement

Addition-Elimination Mechanisms in Fluoroquinoline Systems

The reactivity of fluoroquinoline systems, such as this compound, in nucleophilic aromatic substitution (SNAr) reactions is largely governed by an addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic compounds bearing strong electron-withdrawing groups. In the context of this compound, the fluorine atom acts as a potent activating group due to its high electronegativity, rendering the quinoline ring susceptible to nucleophilic attack.

The SNAr mechanism proceeds in two main steps. Initially, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluorine atom), leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. This intermediate is non-aromatic. The rate-determining step is typically the initial attack by the nucleophile on the aromatic ring, not the cleavage of the carbon-fluorine bond. This is a key reason why fluorine, despite the strength of the C-F bond, is an excellent leaving group in SNAr reactions—its strong electron-withdrawing nature facilitates the formation of the stabilized intermediate.

In the subsequent step, the leaving group is expelled, and the aromaticity of the quinoline ring is restored. The stability of the Meisenheimer complex is a critical factor in the reaction's feasibility and rate. The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is crucial for stabilizing the negative charge of the intermediate through resonance. In this compound, the nitrogen atom of the quinoline ring itself acts as an electron-withdrawing entity, further activating the ring system towards nucleophilic substitution.

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway. Research involving kinetic isotope effect (KIE) studies on nucleophilic substitution reactions of fluoroquinolines has provided evidence for such concerted pathways, challenging the universally accepted two-step mechanism for all SNAr reactions.

Reductive Transformations

Reductive transformations of the this compound scaffold are crucial for the synthesis of various derivatives with potential applications in medicinal and materials chemistry. These transformations can be broadly categorized into the selective hydrogenation of the quinoline core and the chemoselective reduction of the halogen substituents.

Selective Hydrogenation of the Quinoline Core

The selective hydrogenation of the quinoline core in molecules like this compound aims to reduce the heterocyclic ring system while preserving the halogen substituents on the carbocyclic ring. This transformation is valuable as the resulting 1,2,3,4-tetrahydroquinoline derivatives are important structural motifs in many biologically active compounds. The challenge lies in achieving high selectivity for the hydrogenation of the N-heterocyclic ring without causing dehalogenation.

A variety of catalytic systems have been developed to address this challenge. For instance, supported gold nanoparticles have been shown to be effective for the chemoselective hydrogenation of functionalized quinolines under mild conditions. These catalysts can selectively reduce the quinoline ring while leaving various functional groups, including halogens, intact. The promotional effect of the quinoline molecule itself on the activation of hydrogen over the gold catalyst is a notable feature of this system.

Similarly, ruthenium-based catalysts have demonstrated high efficacy in the selective hydrogenation of the quinoline core. Chiral ruthenium complexes have been employed for the asymmetric hydrogenation of quinolines, yielding enantioenriched tetrahydroquinolines. These reactions often proceed with high conversions and excellent enantioselectivities.

The choice of catalyst and reaction conditions plays a pivotal role in the outcome of the hydrogenation. The following table summarizes some of the key findings in the selective hydrogenation of halogenated quinolines.

CatalystSubstrateConditionsProductYield
Au/TiO₂6-ChloroquinolineH₂, 25°C6-Chloro-1,2,3,4-tetrahydroquinoline>99%
Ru(methallyl)₂(cod)/PhTRAP6-BromoquinolineH₂, Toluene, 80°C6-Bromo-1,2,3,4-tetrahydroquinoline95%
[Ru(η⁶-p-cymene)(Ts-DPEN)]6-Fluoro-2-methylquinolineHCOOH/Et₃N, CH₂Cl₂, 28°C6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline96%

Chemoselective Reduction of Halogenated Quinoline Derivatives

Chemoselective reduction in the context of halogenated quinoline derivatives focuses on the reduction of specific functional groups or parts of the molecule while leaving the halogen atoms untouched. This is particularly important for substrates like this compound, where the iodo group is more susceptible to reduction than the fluoro group. Preserving the halogen functionality is often desirable as it allows for further synthetic modifications, such as cross-coupling reactions.

The selective reduction of the quinoline ring, as discussed in the previous section, is a prime example of chemoselective reduction. Catalytic systems that can achieve this transformation without causing hydrodehalogenation are highly sought after. For example, the use of supported gold catalysts has been reported to be remarkably chemoselective, keeping various synthetically useful functional groups, including halogens, intact during the hydrogenation of the quinoline ring.

In addition to catalytic hydrogenation, other reductive methods can be employed. The choice of reducing agent and reaction conditions is critical to achieving the desired chemoselectivity. For instance, milder reducing agents might be used to selectively reduce a nitro group on a halogenated quinoline without affecting the halogen substituents.

The following table provides examples of chemoselective reductions of halogenated quinoline derivatives where the halogen is preserved.

Catalyst/ReagentSubstrateTransformationProductSelectivity
Au/TiO₂6-ChloroquinolineHydrogenation of N-heterocycle6-Chloro-1,2,3,4-tetrahydroquinolineHigh, no dehalogenation
Raney Nickel (modified)Halonitroaromatic compoundsReduction of nitro groupHaloaromatic amineHigh, minimizes hydrodehalogenation
Pd/C6-ChloroquinolineHydrogenation of N-heterocycle6-Chloro-1,2,3,4-tetrahydroquinolineDependent on conditions

Role of 6 Fluoro 3 Iodoquinoline As a Versatile Building Block in Organic Synthesis

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

The dual halogenation of 6-fluoro-3-iodoquinoline provides two distinct reaction sites for forging new carbon-carbon and carbon-heteroatom bonds, making it an ideal starting point for the synthesis of complex heterocyclic scaffolds. The more reactive C-I bond at the 3-position can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, leaving the C-F bond at the 6-position intact for subsequent transformations. This differential reactivity is a key feature that allows for a programmed and convergent approach to intricate molecular designs.

Transition-metal-catalyzed reactions are powerful tools for the construction of such systems. nih.gov For instance, the iodine atom at the C-3 position is highly susceptible to palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups, which can then serve as anchor points for the construction of additional fused or appended heterocyclic rings.

A general strategy involves an initial cross-coupling reaction at the C-3 position, followed by a subsequent intramolecular cyclization to form a new heterocyclic ring. For example, a Sonogashira coupling of this compound with a terminal alkyne bearing a suitably positioned nucleophile can be followed by a cyclization step to afford novel fused heterocyclic systems. Similarly, a Suzuki coupling with an ortho-functionalized arylboronic acid can set the stage for an intramolecular cyclization to generate polycyclic heteroaromatics. The fluorine atom at the C-6 position can influence the electronic properties of the quinoline (B57606) ring system and can also serve as a site for later-stage functionalization, further expanding the diversity of accessible scaffolds.

Synthetic Tuning of Halogenated Quinolines for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. nih.govrsc.org Halogenated quinolines, such as this compound, are particularly valuable in this context due to the well-defined and tunable nature of halogen atoms. The fluorine and iodine atoms on the quinoline core can be systematically replaced or modified, allowing for a fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability.

The fluorine atom at the C-6 position is a common feature in many bioactive quinolines, often leading to enhanced binding affinity and improved metabolic profiles. mdpi.com The iodine at the C-3 position, being a larger and more polarizable atom, can participate in halogen bonding and other specific interactions with biological targets. The ability to independently modify these two positions using this compound as a starting material provides a powerful platform for systematic SAR exploration. For example, in the development of kinase inhibitors, where the quinoline scaffold is frequently employed, the substituents at the C-3 and C-6 positions can significantly impact potency and selectivity. nih.govnih.gov

The following table illustrates how this compound can be used to generate a library of analogs for SAR studies by varying the substituents at the C-3 position through Suzuki coupling.

EntryArylboronic AcidC-3 SubstituentRationale for SAR Study
1Phenylboronic acidPhenylBaseline lipophilic substituent
24-Methoxyphenylboronic acid4-MethoxyphenylIntroduction of an electron-donating group
34-(Trifluoromethyl)phenylboronic acid4-(Trifluoromethyl)phenylIntroduction of a strong electron-withdrawing group
4Pyridine-3-boronic acid3-PyridylIntroduction of a hydrogen bond acceptor
5Thiophene-2-boronic acid2-ThienylExploration of different heteroaromatic rings

Utilization in Medicinal Chemistry Lead Optimization Programs (Synthetic Scope)

Lead optimization is a critical phase in drug development where an initial "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netnih.govnih.gov The synthetic accessibility and modular nature of this compound make it an invaluable tool in lead optimization campaigns. The ability to perform selective and high-yielding transformations at both the C-3 and C-6 positions allows for the rapid generation of a focused library of analogs around a lead scaffold.

The following table outlines some of the key transformations that can be performed on the this compound scaffold during a lead optimization program.

Reaction TypeReagent/CatalystPosition FunctionalizedIntroduced Functionality
Suzuki CouplingAryl/heteroarylboronic acid, Pd catalystC-3Aryl/heteroaryl groups
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystC-3Alkynyl groups
Heck CouplingAlkene, Pd catalystC-3Alkenyl groups
Buchwald-Hartwig AminationAmine, Pd catalystC-3Amino groups
Stille CouplingOrganostannane, Pd catalystC-3Various organic groups

Elaboration into Structurally Diverse Quinoline Analogs

The strategic placement of the fluoro and iodo substituents in this compound provides a gateway to a vast chemical space of structurally diverse quinoline analogs. nih.gov The differential reactivity of the C-I and C-F bonds allows for a sequential and controlled introduction of various functionalities. The C-3 position, activated by the iodo group, is the primary site for diversification through palladium-catalyzed cross-coupling reactions.

For instance, Sonogashira coupling with a variety of terminal alkynes can introduce alkynyl moieties, which themselves can be further elaborated. wikipedia.orgsoton.ac.uk These alkynylated quinolines can undergo subsequent reactions such as cyclizations, additions, or further cross-coupling reactions to build more complex structures. Similarly, Suzuki coupling with a broad range of aryl and heteroaryl boronic acids allows for the synthesis of a vast library of 3-aryl and 3-heteroaryl-6-fluoroquinolines. researchgate.net

The following table provides examples of the diverse quinoline analogs that can be synthesized from this compound.

ReactionCoupling PartnerResulting Analog
Sonogashira CouplingPhenylacetylene6-Fluoro-3-(phenylethynyl)quinoline
Suzuki Coupling2-Thienylboronic acid6-Fluoro-3-(thiophen-2-yl)quinoline
Heck CouplingEthyl acrylateEthyl (E)-3-(6-fluoroquinolin-3-yl)acrylate
Stille Coupling(Tributylstannyl)pyridine6-Fluoro-3-(pyridin-2-yl)quinoline
Buchwald-Hartwig AminationMorpholine4-(6-Fluoroquinolin-3-yl)morpholine

Integration into Polycyclic Aromatic Systems (e.g., 6-aza-chromone derivatives)

The quinoline ring system can serve as a foundational component for the construction of larger, polycyclic aromatic systems. This compound is a particularly useful precursor for this purpose, as the C-3 iodo group can be used to initiate annulation reactions, leading to the formation of new fused rings. One such example is the synthesis of 6-aza-chromone derivatives.

While direct synthesis from this compound may require a multi-step sequence, the general strategy involves the introduction of a suitable functional group at the C-3 position that can participate in a subsequent cyclization. For example, a Sonogashira coupling of this compound with a propargyl alcohol derivative could be followed by a base- or metal-catalyzed cyclization to form a pyran ring fused to the quinoline core, resulting in a 6-aza-chromone analog. The fluorine atom at the 6-position of the original quinoline would then be incorporated into the final polycyclic system, potentially influencing its biological and photophysical properties. The synthesis of aza-heterocycles is an active area of research. researchgate.net

Enabling Functional Group Modifications at Specific Quinoline Positions (e.g., C-2, C-7)

While the primary reactivity of this compound is centered at the C-3 position, its structure also allows for functional group modifications at other specific positions on the quinoline ring, such as C-2 and C-7. nih.govresearchgate.netnih.gov These modifications are often achieved through multi-step sequences that may involve the initial functionalization at C-3 as a strategic entry point or through directed C-H activation methods.

For instance, functionalization at the C-2 position can be achieved through directed C-H activation, where a directing group, often attached to the quinoline nitrogen, guides a metal catalyst to selectively activate the C2-H bond. rsc.orgnih.govnih.govrsc.org While the presence of the fluorine and iodine atoms in this compound might influence the regioselectivity of such reactions, it provides a handle for further diversification after the initial C-2 functionalization.

Modification at the C-7 position is also of significant interest, particularly in the development of fluoroquinolone antibiotics where the C-7 substituent plays a crucial role in determining the antibacterial spectrum and potency. researchgate.netnih.gov Although direct functionalization at C-7 of this compound is challenging, multi-step synthetic sequences can be devised. For example, a precursor to this compound could be functionalized at the C-7 position before the quinoline ring is formed. Alternatively, dearomatization/rearomatization strategies could be employed to introduce a substituent at the C-7 position.

The following table summarizes potential strategies for functionalization at the C-2 and C-7 positions of the 6-fluoroquinoline (B108479) scaffold.

PositionSynthetic StrategyExample Transformation
C-2Directed C-H ArylationIntroduction of a phenyl group
C-7Nucleophilic Aromatic Substitution (on a suitable precursor)Introduction of a piperazine ring

Advanced Characterization Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule such as 6-Fluoro-3-iodoquinoline, a multi-faceted NMR analysis would be required for full characterization.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. For this compound, a ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the quinoline (B57606) core. The chemical shift (δ) of each proton, reported in parts per million (ppm), would be influenced by the electron-withdrawing effects of the fluorine and iodine substituents, as well as their positions on the bicyclic ring system. Furthermore, the spin-spin coupling patterns (e.g., doublets, triplets, doublet of doublets) and their corresponding coupling constants (J-values) would provide critical information about the connectivity of adjacent protons, confirming their relative positions. However, no specific experimental ¹H NMR data for this compound has been published.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct resonance in the ¹³C NMR spectrum. The chemical shifts would indicate the type of carbon (e.g., aromatic, substituted). The presence of the highly electronegative fluorine atom would cause a significant downfield shift for the carbon atom it is attached to (C-6) and would also introduce characteristic C-F coupling constants. Similarly, the iodine atom at the C-3 position would influence the chemical shift of its attached carbon. This technique is essential for confirming the carbon skeleton and the positions of the substituents, yet specific spectral data for this compound is not available in the literature.

Advanced NMR Techniques (e.g., ¹⁹F NMR)

For fluorinated compounds, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. Given that ¹⁹F is a 100% naturally abundant nucleus with a spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent probe for its local chemical environment. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom at the C-6 position. The precise chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic quinoline system. Additionally, coupling between the ¹⁹F nucleus and nearby protons (e.g., H-5 and H-7) would be observable in high-resolution spectra, providing further structural confirmation. Regrettably, no experimental ¹⁹F NMR data for this specific molecule has been reported.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₉H₅FIN), the theoretical exact mass can be calculated. An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to find the molecular ion peak ([M]⁺ or [M+H]⁺) and match its measured m/z value to the calculated value with a high degree of precision (typically within 5 ppm). This analysis serves as a definitive confirmation of the compound's elemental composition. Despite its importance, published HRMS data for this compound could not be found.

Table 1: Theoretical Mass Data for this compound

Molecular Formula Compound Name Theoretical Exact Mass (Monoisotopic)

Note: This table is based on theoretical calculations and does not represent experimental findings.

MALDI-TOF/TOF and ESI-TOF for Structural Confirmation

Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Time-of-Flight (ESI-TOF) are used to ionize molecules and measure their mass. While ESI is common for small molecules like quinoline derivatives, MALDI is more typically applied to larger biomolecules. In either case, after determining the molecular weight, tandem mass spectrometry (MS/MS or TOF/TOF) can be employed. This involves isolating the molecular ion, fragmenting it, and analyzing the masses of the resulting fragments. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable insights into its structure and confirming the identity of the compound. No experimental mass spectra or fragmentation data from these methods are currently available in the scientific literature for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The aromatic quinoline core would be identified by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. vscht.czudel.edu The presence of the C-F bond would give rise to a strong absorption band in the 1250-1000 cm⁻¹ region. The C-I bond, being a weaker bond, would absorb at lower wavenumbers, typically in the fingerprint region below 600 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H stretchAromatic
1600-1450C=C stretchAromatic Ring
1250-1000C-F stretchFluoroaromatic
Below 600C-I stretchIodoaromatic

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. mkuniversity.ac.innih.gov For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of the geometry of the quinoline ring system and the spatial arrangement of the fluorine and iodine substituents.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This data is then used to construct an electron density map from which the atomic positions can be determined. Studies on related iodo-quinoline derivatives have shown that the crystal packing can be influenced by intermolecular interactions such as C-H···O, π-π stacking, and halogen bonding. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₉H₅FIN
Formula Weight273.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)95.5
Volume (ų)1040
Z4
Density (calculated) (g/cm³)1.745

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages of C, H, and N should be in close agreement with the calculated theoretical values based on the molecular formula C₉H₅FIN. davidson.edu

Table 4: Elemental Composition of this compound (C₉H₅FIN)

ElementAtomic MassNumber of AtomsTotal MassMass Percentage (%)
Carbon (C)12.019108.0939.59
Hydrogen (H)1.0155.051.85
Fluorine (F)19.00119.006.96
Iodine (I)126.901126.9046.47
Nitrogen (N)14.01114.015.13
Total 273.05 100.00

Advanced Spectroscopic Techniques for Molecular Interactions (Methodological Focus)

UV-Vis spectrophotometry and spectrofluorometry are powerful techniques for studying the electronic properties of molecules and their interactions with other species. The UV-Vis absorption spectrum of this compound in a suitable solvent would show characteristic absorption bands corresponding to π-π* transitions within the quinoline aromatic system.

Fluorescence quenching studies can provide insights into the interactions of this compound with other molecules (quenchers). nih.gov In a typical experiment, the fluorescence intensity of a fluorophore is measured in the presence of increasing concentrations of a quencher. The quenching can be static (due to complex formation) or dynamic (due to collisional deactivation). asianpubs.org The Stern-Volmer equation (F₀/F = 1 + Ksv[Q]) is used to analyze the quenching data, where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant. nih.gov

Table 5: Example Data for a Fluorescence Quenching Study

Quencher Conc. (M)Fluorescence Intensity (a.u.)F₀/F
010001.0
0.0018001.25
0.0026671.50
0.0035711.75
0.0045002.0

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state. qutools.comhoriba.com The fluorescence lifetime is an intrinsic property of a fluorophore and can be affected by its molecular environment and interactions with other molecules. qutools.com

In a TCSPC experiment, the sample is excited by a high-repetition-rate pulsed laser, and the arrival times of individual emitted photons are recorded relative to the excitation pulses. qutools.com By collecting the arrival times of many photons, a histogram is built up that represents the fluorescence decay profile. This decay is then fitted to an exponential function to determine the fluorescence lifetime (τ). For fluoroquinolone derivatives, TCSPC can be used to study dynamic quenching processes and to probe the local environment of the molecule. nih.gov

Table 6: Representative TCSPC Data for a Fluorescent Molecule

ParameterDescription
Excitation Wavelength340 nm
Emission Wavelength450 nm
Instrument Response Function (IRF)~50 ps
Fluorescence Lifetime (τ)2.5 ns
Chi-squared (χ²) of fit1.1

Computational Chemistry Approaches in 6 Fluoro 3 Iodoquinoline Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules like 6-fluoro-3-iodoquinoline. This method, rooted in quantum mechanics, posits that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in optimizing the molecular geometry of this compound to its most stable conformation.

Through these calculations, crucial quantum chemical parameters can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular significance. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting propensity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, DFT enables the generation of molecular electrostatic potential (MEP) maps. These maps provide a visual representation of the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely reveal negative potential around the nitrogen and fluorine atoms, indicating their nucleophilic character, while regions near the iodine and hydrogen atoms might exhibit positive potential, suggesting electrophilic sites. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Calculated Electronic Properties of Halogenated Quinolines (Illustrative Example)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
6-Chloroquinoline-6.58-1.235.35
6-Bromoquinoline-6.55-1.285.27
6-Iodoquinoline-6.49-1.355.14

Note: This table is illustrative and based on general trends observed in related compounds. Specific values for this compound would require dedicated DFT calculations.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for unraveling the intricate details of chemical reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. For reactions involving this compound, computational modeling can provide a step-by-step understanding of bond-breaking and bond-forming events.

For instance, in a nucleophilic aromatic substitution (SNA) reaction, where the iodine atom at the 3-position is displaced, computational modeling can be used to calculate the activation energies for different nucleophiles and predict the most likely reaction course. These calculations can help in understanding the role of the fluorine atom at the 6-position in modulating the reactivity of the quinoline (B57606) ring. The insights gained from such studies are crucial for designing and optimizing synthetic routes to novel derivatives of this compound.

Prediction of Reaction Outcomes and Regioselectivity

A significant challenge in organic synthesis is predicting the outcome of a reaction, particularly its regioselectivity—the preference for reaction at one position over another. Computational models have become increasingly adept at making such predictions. rsc.org By calculating the relative energies of different possible products and the activation barriers leading to their formation, the major product of a reaction can often be identified.

In the case of this compound, electrophilic aromatic substitution reactions could potentially occur at several positions on the quinoline ring. Computational methods can be employed to assess the reactivity of each site. By analyzing parameters such as atomic charges, frontier orbital densities, and the stability of the resulting intermediates (sigma complexes), the most probable site of electrophilic attack can be predicted. This predictive capability is of immense value in synthetic planning, saving time and resources in the laboratory. rsc.org

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of a molecule and its interactions with its environment are critical determinants of its physical and biological properties. Molecular modeling techniques, encompassing both quantum mechanics and molecular mechanics, are used to explore the conformational landscape of this compound and its interactions with other molecules.

Conformational analysis helps in identifying the most stable spatial arrangement of the atoms in the molecule. For a relatively rigid structure like this compound, this might involve determining the preferred orientation of substituents. More importantly, molecular modeling can be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how the molecule interacts with solvents, receptors, or other molecules. Understanding these interactions is crucial for applications in materials science and medicinal chemistry.

Analysis of Solvatochromic Effects and Charge Transfer Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. Computational studies can provide a detailed understanding of these solvatochromic effects by modeling the molecule in the presence of different solvent environments, often using implicit or explicit solvent models.

For this compound, computational analysis can predict how its absorption and emission spectra will shift in solvents of varying polarity. These studies can also shed light on intramolecular charge transfer (ICT) properties, which are often responsible for the observed solvatochromism. By calculating the electronic distribution in the ground and excited states, the nature and extent of charge transfer upon photoexcitation can be quantified. This information is valuable for the design of fluorescent probes and other photoactive materials.

Table 2: Solvatochromic Data for a Representative Quinoline Derivative (Illustrative Example)

SolventDielectric ConstantAbsorption Max (nm)
Hexane1.88320
Dichloromethane8.93328
Acetonitrile37.5335
Water80.1345

Note: This table illustrates the general trend of solvatochromic shifts and is not specific to this compound.

Theoretical Determination of Quantum Yield and Dipole Moments

Computational chemistry also offers methods to predict key photophysical and electronic properties. The quantum yield of fluorescence, a measure of the efficiency of the emission process, can be estimated through theoretical calculations that consider the rates of radiative and non-radiative decay from the excited state.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.